
CID 71434355
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. This compound is known for its ability to act as a nucleophile and is often utilized in the preparation of various organic molecules .
Vorbereitungsmethoden
The preparation of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent any unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .
Analyse Chemischer Reaktionen
Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in organic synthesis, reacting with isopropyl alcohol to form cyclic adducts.
Pyrophosphorylation: It is used for the pyrophosphorylation of nucleosides and isoprenoid derivatives.
Triphosphorylation: This compound is also involved in the triphosphorylation of nucleosides.
Common reagents used in these reactions include isopropyl alcohol and various nucleosides. The major products formed from these reactions are cyclic adducts and pyrophosphorylated nucleosides .
Wissenschaftliche Forschungsanwendungen
Tris(tetrabutylammonium) hydrogen pyrophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in organic synthesis. It reacts with various substrates to form pyrophosphorylated and triphosphorylated products. The molecular targets and pathways involved include nucleosides and isoprenoid derivatives, which undergo pyrophosphorylation and triphosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
Tris(tetrabutylammonium) hydrogen pyrophosphate can be compared with other similar compounds such as:
Tetrabutylammonium pyrophosphate: Similar in structure and function, but differs in the number of tetrabutylammonium groups.
Pyrophosphoric acid tris(tetrabutylammonium) salt: Another similar compound used for pyrophosphorylation reactions
The uniqueness of Tris(tetrabutylammonium) hydrogen pyrophosphate lies in its specific application in pyrophosphorylation and triphosphorylation reactions, making it a valuable reagent in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C44H99N3+3 |
|---|---|
Molekulargewicht |
670.3 g/mol |
InChI |
InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q3*+1 |
InChI-Schlüssel |
SNOZWRBKUHCEQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one](/img/structure/B12349212.png)
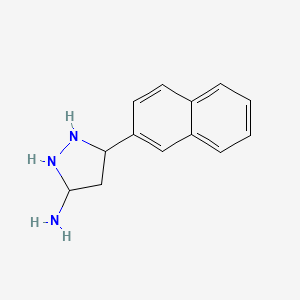
![N-phenyl-N-[4-phenyl-1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B12349225.png)
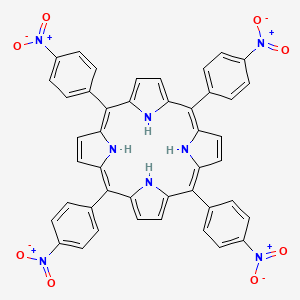
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
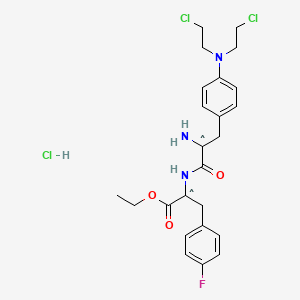
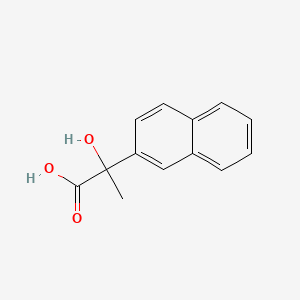
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
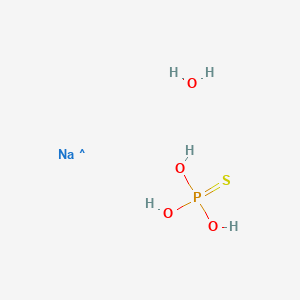
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)

